molecular formula C14H10ClN3O B5777138 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5777138
M. Wt: 271.70 g/mol
InChI Key: KHMIVUSOAXRJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of 4-chlorobenzyl chloride: This can be achieved by the chlorination of 4-chlorotoluene in the presence of sulfur and iron powder at a temperature of 15-17°C.

    Synthesis of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions.

    Coupling of 4-chlorobenzyl chloride with the oxadiazole ring: This step involves the reaction of 4-chlorobenzyl chloride with the oxadiazole intermediate in the presence of a base such as potassium carbonate.

    Formation of the final product: The final step involves the coupling of the oxadiazole intermediate with pyridine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 1,2,4-oxadiazole ring and a 4-chlorobenzyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-3-1-10(2-4-12)9-13-17-14(18-19-13)11-5-7-16-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMIVUSOAXRJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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